molecular formula C10H11BrO4 B11719656 Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate

Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate

Cat. No.: B11719656
M. Wt: 275.10 g/mol
InChI Key: JGVQZBMHKAMXID-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-hydroxy-5-methoxy-4-methylbenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified with methanol in the presence of a strong acid, such as sulfuric acid, to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions can be used for oxidation.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include compounds with carbonyl groups replacing the hydroxyl group.

    Reduction: Products include alcohol derivatives where the ester group is reduced.

Scientific Research Applications

Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the hydroxyl and methyl groups.

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the hydroxyl and methyl groups.

Uniqueness

Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential applications. The combination of bromine, hydroxyl, methoxy, and methyl groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate

InChI

InChI=1S/C10H11BrO4/c1-5-7(14-2)4-6(10(13)15-3)8(11)9(5)12/h4,12H,1-3H3

InChI Key

JGVQZBMHKAMXID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1O)Br)C(=O)OC)OC

Origin of Product

United States

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